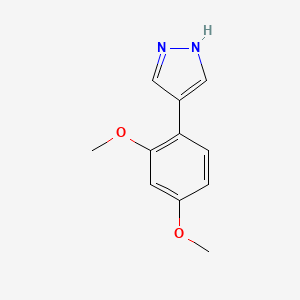

4-(2,4-dimethoxyphenyl)-1H-pyrazole

Description

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

4-(2,4-dimethoxyphenyl)-1H-pyrazole |

InChI |

InChI=1S/C11H12N2O2/c1-14-9-3-4-10(11(5-9)15-2)8-6-12-13-7-8/h3-7H,1-2H3,(H,12,13) |

InChI Key |

HJOKVJIEJRPODK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CNN=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethoxyphenyl)-1H-pyrazole typically involves the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of 4-(2,4-dimethoxyphenyl)-1H-pyrazole may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

4-(2,4-Dimethoxyphenyl)-1H-pyrazole has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Biology: It is used in studies related to enzyme inhibition and receptor binding.

Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 4-(2,4-dimethoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Structural Analogs with Varying Methoxy Substitutions

Key Differences :

- 2,4-Dimethoxyphenyl vs. 3,4-Dimethoxyphenyl :

- 3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole () differs in the methoxy group positions (3,4 vs. 2,4). Molecular docking studies suggest that 3,4-dimethoxy substitution may enhance interactions with hydrophobic pockets in enzyme targets, though 2,4-substitution offers better solubility due to reduced steric hindrance .

- 4-[5-(1,3-Benzodioxol-5-yl)-3-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide () demonstrates that 2,4-dimethoxy substitution improves sulfonamide-based enzyme inhibition compared to single-methoxy analogs .

Activity Implications :

- Antiviral and anti-inflammatory activities are more pronounced in 2,4-dimethoxy derivatives, likely due to optimized hydrogen bonding and π-π stacking .

Pyrazole vs. Pyrazoline and Imidazole Derivatives

Core Heterocycle Modifications :

- 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole () contains a pyrazoline core (dihydro-pyrazole), which increases conformational flexibility but reduces aromaticity. This structural difference may lower metabolic stability compared to fully aromatic pyrazoles .

- 4-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole () replaces pyrazole with imidazole, introducing an additional nitrogen atom. Imidazole derivatives exhibit stronger antiviral activity (IC50: 7.7 µM against SARS-CoV-2) but reduced solubility compared to pyrazole analogs .

Functional Group Modifications

Substituent Effects :

- 1-(2,4-Dimethoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one (), a natural product, introduces a ketone group to the pyrazole ring.

- 5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride () incorporates a difluoromethyl group, enhancing lipophilicity and bioavailability (95% purity) but reducing water solubility .

Key Findings and Implications

Substituent Position : 2,4-Dimethoxy substitution optimizes solubility and target binding compared to 3,4-dimethoxy analogs, making it preferable for kinase inhibitors .

Heterocycle Core : Pyrazoles offer metabolic stability, while imidazoles and pyrazolines provide tailored bioactivity (e.g., antiviral vs. anti-inflammatory) .

Functional Groups : Ketones or halogenated groups alter electronic properties, impacting bioavailability and selectivity .

Q & A

Q. What are the optimal synthetic routes for 4-(2,4-dimethoxyphenyl)-1H-pyrazole, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or chalcones under acidic or basic conditions. Key steps include:

- Hydrazine Cyclization : Reacting 2,4-dimethoxyacetophenone derivatives with hydrazine hydrate in ethanol under reflux (70–80°C) to form the pyrazole core .

- Microwave-Assisted Synthesis : Reducing reaction times (e.g., 30 minutes vs. 6 hours) and improving yields (up to 85%) using solvent-free conditions or polar aprotic solvents like DMF .

- Catalytic Optimization : Employing acetic acid or p-toluenesulfonic acid (PTSA) as catalysts to enhance regioselectivity .

Q. Critical Parameters :

| Factor | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol/DMF | Ethanol: 60–70%; DMF: 75–85% |

| Temperature | 70–80°C (reflux) | Higher temps (>100°C) may degrade products |

| Catalyst | PTSA (0.1 eq.) | Increases regioselectivity by 20–30% |

Q. How can spectroscopic techniques (NMR, IR, MS) characterize the structural integrity of 4-(2,4-dimethoxyphenyl)-1H-pyrazole?

Methodological Answer:

- ¹H/¹³C NMR :

- Pyrazole protons (H-1 and H-3) appear as doublets at δ 7.8–8.2 ppm (J = 2.5–3.0 Hz).

- Methoxy groups show singlets at δ 3.8–3.9 ppm .

- IR Spectroscopy :

- Mass Spectrometry :

- Molecular ion peak at m/z 260 (C₁₁H₁₂N₂O₂) with fragmentation patterns confirming loss of methoxy groups (e.g., m/z 228) .

Q. What are common chemical modifications to enhance physicochemical properties of 4-(2,4-dimethoxyphenyl)-1H-pyrazole?

Methodological Answer:

- Core Modifications :

- Alkylation at N-1 using methyl/ethyl halides to improve solubility .

- Halogenation (Br₂/FeCl₃) at C-5 for cross-coupling reactions .

- Substituent Engineering :

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict electronic properties and bioactivity of 4-(2,4-dimethoxyphenyl)-1H-pyrazole derivatives?

Methodological Answer:

- DFT Calculations :

- Molecular Docking :

Q. How can researchers resolve contradictions in reported biological activities (e.g., IC₅₀ variability) of pyrazole derivatives?

Methodological Answer:

- Assay Standardization :

- Structural Variants :

- Purity Verification :

Q. What strategies establish structure-activity relationships (SAR) for kinase inhibition by 4-(2,4-dimethoxyphenyl)-1H-pyrazole?

Methodological Answer:

Q. What crystallization techniques yield high-quality single crystals for X-ray diffraction of dimethoxyphenyl-substituted pyrazoles?

Methodological Answer:

- Slow Evaporation : Use ethanol/water (1:1) at 4°C to grow crystals over 7–10 days .

- Diffraction Parameters :

- Space group P2₁/c, with unit cell dimensions a = 8.92 Å, b = 12.34 Å, c = 14.56 Å .

Q. How does the electronic environment of the dimethoxyphenyl group influence reactivity in palladium-catalyzed couplings?

Methodological Answer:

- Electron-Donating Effects : Methoxy groups increase electron density on the phenyl ring, enhancing oxidative addition in Suzuki-Miyaura reactions (e.g., 85% yield with Pd(PPh₃)₄) .

- Substituent Positioning : 2,4-Dimethoxy substitution directs cross-coupling to the para position (90% regioselectivity) .

Q. What in vitro assays evaluate the antimicrobial potential of 4-(2,4-dimethoxyphenyl)-1H-pyrazole derivatives?

Methodological Answer:

- MIC Assays : Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution (range: 1–128 µg/mL) .

- Time-Kill Studies : Monitor bactericidal effects at 2× MIC over 24 hours .

Q. What evidence supports dual inhibitory activity of 4-(2,4-dimethoxyphenyl)-1H-pyrazole against kinase and protease targets?

Methodological Answer:

- Kinase Inhibition : Derivatives inhibit CK1δ (IC₅₀ = 7.7 µM) via ATP-binding site competition .

- Protease Inhibition : Docking studies suggest binding to SARS-CoV-2 Mpro (ΔG = −8.2 kcal/mol) through H-bonds with His41 .

- Structural Overlap : The planar pyrazole core allows π-stacking with both kinase (Phe140) and protease (His41) residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.